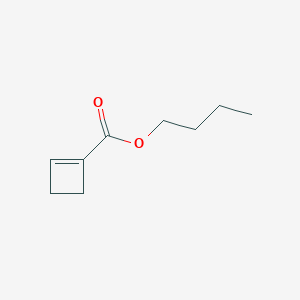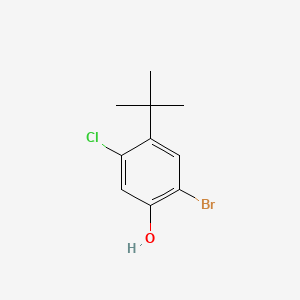
Butyl 1-Cyclobutenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 1-Cyclobutenecarboxylate is an organic compound that belongs to the class of cyclobutene derivatives. This compound is characterized by a four-membered ring structure with a butyl ester functional group attached to the carboxylate moiety. The unique strained ring structure of cyclobutene imparts interesting chemical properties to this compound, making it a valuable compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 1-Cyclobutenecarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of butyl alcohol with cyclobutenecarboxylic acid in the presence of a dehydrating agent such as acetic anhydride or acetyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 1-Cyclobutenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutene derivatives.
Aplicaciones Científicas De Investigación
Butyl 1-Cyclobutenecarboxylate has found applications in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of Butyl 1-Cyclobutenecarboxylate involves its interaction with molecular targets through its ester and cyclobutene functional groups. The strained ring structure allows it to participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutene: A simpler analog with a similar ring structure but without the ester group.
Cyclobutanecarboxylate: Similar to Butyl 1-Cyclobutenecarboxylate but with a saturated ring.
Butyl Cyclopropanecarboxylate: A related compound with a three-membered ring structure.
Uniqueness
This compound is unique due to its combination of a strained four-membered ring and an ester functional group. This combination imparts distinct reactivity and stability, making it valuable in synthetic chemistry and various applications .
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
butyl cyclobutene-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-2-3-7-11-9(10)8-5-4-6-8/h5H,2-4,6-7H2,1H3 |
Clave InChI |
RIHIKJUESVBASB-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]ethanesulfonamide](/img/structure/B13687857.png)

![N-[2-[(2-Indanyl)(methyl)amino]-2-oxoethyl]-7-fluoro-N-[2-[[4-(4-fluorophenoxy)phenyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B13687866.png)



![(Z)-4-[1-(3-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one](/img/structure/B13687883.png)




